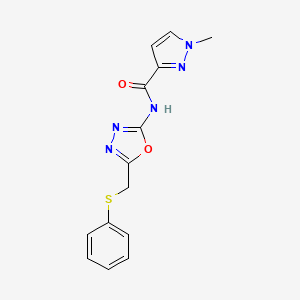
1-methyl-N-(5-((phenylthio)methyl)-1,3,4-oxadiazol-2-yl)-1H-pyrazole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-methyl-N-(5-((phenylthio)methyl)-1,3,4-oxadiazol-2-yl)-1H-pyrazole-3-carboxamide is a useful research compound. Its molecular formula is C14H13N5O2S and its molecular weight is 315.35. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-methyl-N-(5-((phenylthio)methyl)-1,3,4-oxadiazol-2-yl)-1H-pyrazole-3-carboxamide, a compound with the CAS number 1172814-93-5, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C14H13N5O2S with a molecular weight of 315.35 g/mol. The structure features a pyrazole ring linked to an oxadiazole moiety, which is known for various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₃N₅O₂S |
| Molecular Weight | 315.35 g/mol |
| CAS Number | 1172814-93-5 |
Antiparasitic Activity
Research has shown that derivatives of pyrazole compounds exhibit significant antiparasitic properties. A study identified that modifications in the structure of pyrazole derivatives led to potent inhibition of the motility and development of the parasitic nematode Haemonchus contortus at sub-nanomolar concentrations. The most effective compounds displayed strong selectivity towards the parasite over human cell lines, indicating a promising therapeutic index .
Antifungal Activity
The compound's structural analogs have also been evaluated for antifungal properties. In vitro assays demonstrated that certain derivatives exhibited moderate antifungal activity against pathogenic fungi such as Gibberella zeae and Fusarium oxysporum. The EC50 values for some compounds were reported at approximately 81.3 µg/mL against G. zeae, suggesting potential applications in agricultural fungicides .
The mechanism of action for this class of compounds often involves interaction with specific molecular targets within the cells. For instance, it has been suggested that these compounds may modulate signaling pathways critical for cell proliferation and survival, such as the MAPK/ERK pathway . This modulation can lead to altered cellular responses in both parasitic and fungal cells.
Structure-Activity Relationship (SAR)
The SAR studies indicate that substituents on the pyrazole and oxadiazole rings significantly influence biological activity. For example, variations in the phenylthio group have been associated with enhanced potency against nematodes while maintaining low toxicity to human cells .
Case Study 1: Antiparasitic Efficacy
A focused library of 30 analogues derived from the original compound was synthesized and screened against H. contortus. Compounds 10, 17, 20, and 22 were identified as particularly effective, inhibiting larval development at very low concentrations (sub-nanomolar) while showing minimal cytotoxicity to human MCF10A cells .
Case Study 2: Antifungal Screening
In another study involving antifungal activity, a series of pyrazole derivatives were synthesized and tested against various fungi. The results highlighted several compounds that outperformed traditional fungicides in efficacy against G. zeae, demonstrating their potential as alternative agricultural treatments .
科学的研究の応用
1-Methyl-N-(5-((phenylthio)methyl)-1,3,4-oxadiazol-2-yl)-1H-pyrazole-3-carboxamide is a compound attracting interest for its unique structural features and potential applications in medicinal chemistry. Classified as an oxadiazole derivative, which is known for diverse biological activities, its systematic name indicates the presence of a pyrazole moiety, an oxadiazole ring, and a phenylthio group, making it a candidate for exploration in various scientific fields. This compound belongs to the class of benzamides and oxadiazoles; benzamides contain a benzene ring attached to an amide group, while oxadiazoles are five-membered heterocycles containing two nitrogen atoms and three carbon atoms. This classification is significant as it often correlates with specific biological activities and chemical reactivity.
Chemical Properties
Key chemical properties of this compound include the presence of a benzene ring attached to an amide group and a five-membered heterocycle containing two nitrogen atoms and three carbon atoms.
Synthesis
The synthesis of this compound typically involves multi-step reactions requiring careful control of reaction conditions such as temperature and pH to optimize yields and purity. Advanced techniques such as high-performance liquid chromatography (HPLC) may be employed for purification.
Potential Applications
this compound has potential applications in several fields:
- Medicinal Chemistry Research indicates potential anticancer properties for this compound, although detailed studies on its mechanism are still required to elucidate its full biological effects.
- Scientific Fields The compound's unique structural features make it a candidate for further exploration in various scientific fields.
特性
IUPAC Name |
1-methyl-N-[5-(phenylsulfanylmethyl)-1,3,4-oxadiazol-2-yl]pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O2S/c1-19-8-7-11(18-19)13(20)15-14-17-16-12(21-14)9-22-10-5-3-2-4-6-10/h2-8H,9H2,1H3,(H,15,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPEIWBONZXSFTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C(=O)NC2=NN=C(O2)CSC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














